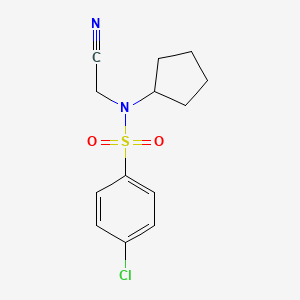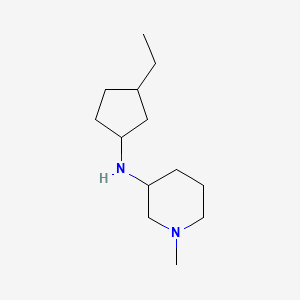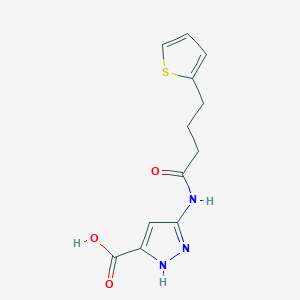![molecular formula C13H22N4O B7594949 N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide, also known as MIMAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MIMAC is a small molecule that belongs to the class of azepane-2-carboxamide compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the cAMP-PKA signaling pathway, which is involved in various cellular processes, including gene expression, cell proliferation, and apoptosis. This compound has also been shown to inhibit the activity of the PI3K-Akt-mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing memory, inhibiting cancer cell growth, inducing apoptosis, and modulating signaling pathways in cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. This compound is also relatively easy to synthesize and can be modified to improve its efficacy and safety profiles. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved efficacy and safety profiles. This compound may also have potential applications in other fields of research, including immunology and infectious diseases. Additionally, this compound may have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of this compound in various fields of research and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research fields, including neuroscience, oncology, and drug discovery. This compound has several advantages for lab experiments, including its small size, high potency, and low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions. Further research is needed to fully understand the potential of this compound in various fields of research and its potential as a therapeutic agent.
Synthesemethoden
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide can be synthesized using various methods, including the reaction of N-methylazepan-2-one with 1-methylimidazole in the presence of a base, or by the reaction of N-methylazepan-2-one with 1-methylimidazole-2-carboxylic acid followed by the treatment with a dehydrating agent. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has shown promising results in various scientific research fields, including neuroscience, oncology, and drug discovery. In neuroscience, this compound has been shown to enhance cognitive function and improve memory in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been used in drug discovery research as a lead compound for developing new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-16-9-8-15-12(16)10-17(2)13(18)11-6-4-3-5-7-14-11/h8-9,11,14H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCBCODRZJVOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C(=O)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)


![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)